4-Fluorothreonine

Description

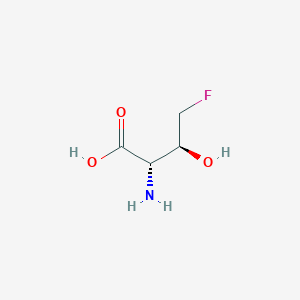

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S)-2-amino-4-fluoro-3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8FNO3/c5-1-2(7)3(6)4(8)9/h2-3,7H,1,6H2,(H,8,9)/t2-,3+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTFWIYJIEXNAOL-GBXIJSLDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(=O)O)N)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H](C(=O)O)N)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80144678 | |

| Record name | 4-Fluorothreonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80144678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102130-93-8 | |

| Record name | Threonine, 4-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102130-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluorothreonine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102130938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluorothreonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80144678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Overview of 4 Fluorothreonine S Research Trajectory

The scientific journey of 4-fluorothreonine began in 1986 with its isolation from fermentation broths of Streptomyces cattleya, the same bacterium known for producing the antibiotic thienamycin. jst.go.jp Initially identified as an antimetabolite, it was later characterized as one of the four possible stereoisomers of this compound. jst.go.jp This discovery was significant as it represented a rare example of a naturally occurring organofluorine compound. jst.go.jp

Early research focused on understanding its biosynthesis. A key breakthrough was the discovery of the enzyme fluorinase from S. cattleya, which is responsible for catalyzing the formation of the carbon-fluorine bond. Subsequent studies elucidated the biosynthetic pathway, identifying fluoroacetaldehyde (B75747) as a crucial intermediate that serves as a precursor for both this compound and another fluorinated natural product, fluoroacetate (B1212596). researchgate.net The enzyme This compound transaldolase was identified as the catalyst for the reaction between fluoroacetaldehyde and L-threonine to produce this compound. wikipedia.org

The research trajectory then expanded to include the total synthesis of this compound, with various methods being developed to achieve stereoselectivity. acs.orgrsc.org More recent research has delved into its biochemical effects, including its mechanism of action as an antibiotic and the ways in which the producing organism protects itself from its toxicity. pnas.orgrsc.org Its potential as a tool in protein engineering and for use in ¹⁹F NMR spectroscopy to study protein structure and dynamics is an active area of investigation. lookchem.combeilstein-journals.org

Key Milestones in this compound Research

| Year | Milestone | Key Findings |

| 1986 | Discovery and Isolation | Isolated from Streptomyces cattleya; identified as an antimetabolite and a stereoisomer of this compound. jst.go.jp |

| 2001 | Enzyme Identification | Identification of This compound transaldolase , a PLP-dependent enzyme involved in its biosynthesis. wikipedia.org |

| 2002 | Fluorinase Discovery | Isolation and characterization of the fluorinase enzyme from S. cattleya, revealing the mechanism of biological fluorination. |

| 2004 | Biosynthetic Pathway Elucidation | Fluoroacetaldehyde was confirmed as the common biosynthetic precursor to both this compound and fluoroacetate. researchgate.net |

| 2017 | Mechanism of Self-Resistance | Identification of fluorothreonyl-tRNA deacylase (FthB) , an enzyme that prevents the misincorporation of this compound into the host's own proteins. pnas.org |

| 2021 | Advanced Synthetic Methods | Development of new diastereoselective synthetic routes, making the compound more accessible for research. acs.orgnih.gov |

Biosynthesis and Enzymology of 4 Fluorothreonine

Fluorinase Enzyme: The Initial Fluorination Step

The journey to 4-fluorothreonine begins with the pivotal action of the fluorinase enzyme (EC 2.5.1.63), also known as adenosyl-fluoride synthase. wikipedia.orguniprot.org This enzyme is responsible for the first committed step in the biosynthesis of fluorometabolites, catalyzing the formation of a C-F bond, the strongest single bond in organic chemistry. wikipedia.orgnih.gov

Mechanism of Fluoride (B91410) Ion Activation and C-F Bond Formation

The formation of the C-F bond by fluorinase occurs through an SN2-type nucleophilic substitution reaction. wikipedia.orgnih.gov In this mechanism, a fluoride ion acts as the nucleophile, attacking the C-5' position of the co-factor S-adenosyl-L-methionine (SAM). wikipedia.orgnih.gov This process is facilitated by the enzyme's active site, which positions the substrates optimally for reaction. nih.gov L-methionine serves as the leaving group in this transformation. wikipedia.org Computational studies have shown that the enzyme significantly lowers the activation energy for this reaction compared to the same reaction in solution, highlighting the catalytic power of the fluorinase. nih.govacs.org

Conversion of S-adenosyl-L-methionine (SAM) to 5′-fluoro-5′-deoxyadenosine (5′-FDA)

The direct product of the fluorinase-catalyzed reaction is 5′-fluoro-5′-deoxyadenosine (5′-FDA), along with L-methionine. wikipedia.orgnih.govnumberanalytics.com The reaction is reversible; the enzyme can convert 5′-FDA and L-methionine back to SAM and a fluoride ion. nih.gov This initial fluorinated product, 5'-FDA, serves as the precursor for all downstream fluorometabolites in S. cattleya, including this compound. nih.gov

| Reactants | Enzyme | Products |

| S-adenosyl-L-methionine (SAM) + Fluoride ion (F⁻) | Fluorinase | 5′-fluoro-5′-deoxyadenosine (5′-FDA) + L-methionine |

Fluorinase from Streptomyces cattleya and Nocardia brasiliensis

The fluorinase enzyme was first isolated from the soil bacterium Streptomyces cattleya. wikipedia.orgnih.gov For over a decade, this remained the only known source of this unique enzyme. nih.gov However, genome mining has since led to the identification of homologous fluorinase enzymes in other bacterial species, including Streptomyces sp. MA37, Actinoplanes sp. N902-109, and Nocardia brasiliensis. wikipedia.orgnih.gov The fluorinase from Nocardia brasiliensis, designated NobA, shares a high degree of sequence identity with the S. cattleya enzyme and has been shown to be a functional fluorinase, capable of synthesizing 5'-FDA from SAM and fluoride. nih.govf1000research.com

Substrate Specificity of Fluorinase

The fluorinase enzyme exhibits a high degree of substrate specificity. researchgate.net While it primarily utilizes SAM, it can also accept some modified substrates. For instance, the enzyme can tolerate the substitution of the 2'-hydroxyl group of the adenosine (B11128) ribose ring, accepting 2'-deoxyadenosine (B1664071) substrates. nih.govrsc.org This indicates that a planar ribose conformation is not an absolute requirement for catalysis. nih.govresearchgate.net The enzyme can also utilize chloride ions in place of fluoride, although this reaction is less efficient and requires the removal of L-methionine to proceed. wikipedia.orgnih.gov The ability to use different halide ions has been exploited for transhalogenation reactions. wikipedia.org

Biosynthetic Pathway Elucidation

Following the initial fluorination step, a series of enzymatic transformations convert 5'-FDA into the final product, this compound. The elucidation of this pathway has been a significant area of research.

Role of Fluoroacetaldehyde (B75747) as an Intermediate

A key intermediate in the biosynthesis of both fluoroacetate (B1212596) and this compound in S. cattleya has been identified as fluoroacetaldehyde. rsc.orgasm.orgnih.gov This reactive aldehyde serves as a crucial branch point in the pathway. rsc.org Isotopic labeling studies have confirmed that fluoroacetaldehyde is the direct precursor to this compound. asm.org The final step in the formation of this compound is a transaldolation reaction where fluoroacetaldehyde is combined with L-threonine, catalyzed by a specific transaldolase enzyme. nih.govresearchgate.net

| Precursor | Intermediate | Enzyme | Final Product |

| 5′-fluoro-5′-deoxyadenosine (5′-FDA) | Fluoroacetaldehyde | Multiple steps | This compound |

Involvement of L-Threonine Transaldolase (FTase)

The biosynthesis of this compound involves a key enzyme known as L-threonine transaldolase (FTase). This enzyme plays a crucial role in the final step of the pathway, catalyzing a "transaldose" reaction. acs.orgcapes.gov.br Unlike threonine aldolases, FTase does not utilize glycine (B1666218) as a substrate. acs.orgcapes.gov.br The enzyme from Streptomyces sp. MA37, denoted as FTaseMA, is a notable example and has been shown to be a potential biocatalyst for generating various β-hydroxy-α-amino acids. researchgate.netnih.gov

Catalytic Reaction: L-Threonine + Fluoroacetaldehyde ⇌ Acetaldehyde (B116499) + 4-Fluoro-L-threonine

The fundamental reaction catalyzed by FTase is the reversible transfer of an acetaldehyde group. ebi.ac.uktamu.eduenzyme-database.org In this reaction, L-threonine acts as the aldehyde donor, and fluoroacetaldehyde serves as the acceptor. ebi.ac.uktamu.eduenzyme-database.org The products of this transaldolation are acetaldehyde and the target compound, 4-fluoro-L-threonine. researchgate.netnih.govenzyme-database.org This pivotal step is recognized as the final stage in the biosynthetic pathway of this compound. ebi.ac.uknih.gov

The enzyme facilitates a crossover reaction where the side chain of L-threonine is exchanged with fluoroacetaldehyde to form 4-fluoro-L-threonine. nih.govebi.ac.uk This catalytic activity has been identified in Streptomyces cattleya and is dependent on pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor. acs.orgcapes.gov.br

| Reactants | Enzyme | Products |

| L-Threonine | L-Threonine Transaldolase (FTase) | Acetaldehyde |

| Fluoroacetaldehyde | 4-Fluoro-L-threonine |

Mechanism of Transaldolization

The mechanism of L-threonine transaldolases like FTase is dependent on pyridoxal-5'-phosphate (PLP). nih.gov The proposed catalytic cycle begins with the retro-aldol cleavage of L-threonine, which forms a persistent glycyl quinonoid intermediate. nih.gov The kinetic unfavorability of the protonation of this intermediate allows for on-cycle reactivity with an aldehyde acceptor, such as fluoroacetaldehyde, to synthesize a new β-hydroxy amino acid. nih.gov This process involves the formation of an external aldimine with PLP, followed by the cleavage of the Cα-Cβ bond of the amino acid substrate. researchgate.net

Substrate Plasticity of FTase

L-threonine transaldolase from Streptomyces sp. MA37 (FTaseMA) exhibits considerable substrate plasticity. researchgate.netnih.govresearchgate.net This means that while its native function involves fluoroacetaldehyde, it can accept a wide range of structurally diverse aldehyde acceptors to produce various β-hydroxy-α-amino acids. researchgate.netnih.govresearchgate.net For instance, FTase can also process chloroacetaldehyde (B151913) to produce 4-chloro-L-threonine. ebi.ac.ukenzyme-database.org This flexibility makes FTase a valuable biocatalyst for the chemoenzymatic synthesis of a variety of β-hydroxy-α-amino acids. researchgate.netnih.govresearchgate.net

Other Enzymes and Genetic Elements in the Pathway

The biosynthesis of this compound is a multi-step process that involves several other key enzymes and their corresponding genetic elements, in addition to FTase. nih.gov The pathway is initiated by the fluorinase enzyme (FlA), which is encoded by the flA gene. nih.gov This is followed by the actions of a purine (B94841) nucleoside phosphorylase and an isomerase. nih.gov

Purine Nucleoside Phosphorylase (PNP)

A purine nucleoside phosphorylase (PNP), encoded by the flB gene in S. cattleya, is a crucial enzyme in the pathway. nih.gov Following the initial fluorination step by the fluorinase to produce 5'-fluoro-5'-deoxyadenosine (B1198245) (5'-FDA), the PNP catalyzes the phosphorolysis of 5'-FDA. nih.govcapes.gov.br This reaction cleaves the glycosidic bond to yield 5-fluoro-5-deoxy-D-ribose-1-phosphate (5-FDRP). nih.govcapes.gov.brbeilstein-journals.org This enzymatic step is essential for converting the fluorinated nucleoside into a sugar phosphate (B84403) intermediate that can be further metabolized in the pathway. nih.govbeilstein-journals.org

Isomerase

Following the action of PNP, an isomerase is required to convert the resulting 5-fluoro-5-deoxy-D-ribose-1-phosphate (5-FDRP). nih.govnih.govcapes.gov.br This isomerase mediates the conversion of 5-FDRP into (3R,4S)-5-fluoro-5-deoxy-D-ribulose-1-phosphate (5-FDRulP). nih.govcapes.gov.br The gene for this isomerase has been identified on the chromosome of S. cattleya. asm.org This isomerization is a critical step that prepares the fluorinated sugar for subsequent aldol (B89426) cleavage, which ultimately leads to the formation of fluoroacetaldehyde, the substrate for FTase.

Aldolase (B8822740)

The final and crucial step in the biosynthesis of this compound is catalyzed by a pyridoxal phosphate (PLP)-dependent enzyme known as this compound transaldolase. rsc.orgebi.ac.ukacs.org This enzyme facilitates a transaldolation reaction, which involves the transfer of a two-carbon unit from a donor molecule to an acceptor molecule. ebi.ac.uknih.gov In this specific case, the enzyme catalyzes the reaction between L-threonine and fluoroacetaldehyde to produce this compound and acetaldehyde. nih.govresearchgate.netwikipedia.org

The this compound transaldolase exhibits a notable characteristic: it is a hybrid enzyme composed of two distinct catalytic domains. researchgate.net One domain is homologous to serine hydroxymethyltransferase (SHMT), while the other is similar to an aldolase. researchgate.netnih.gov This unique structure allows the enzyme to bind both L-threonine and fluoroacetaldehyde and facilitate the C-C bond formation necessary to create this compound. researchgate.netresearchgate.net

Interestingly, research on the this compound transaldolase from Streptomyces sp. MA37 (FTaseMA) has revealed that it possesses considerable substrate plasticity. nih.govresearchgate.net This means that the enzyme can accept a variety of aldehyde acceptors, not just fluoroacetaldehyde, leading to the synthesis of a range of β-hydroxy-α-amino acids. nih.govresearchgate.net This promiscuity opens up possibilities for the chemoenzymatic synthesis of novel amino acid derivatives. nih.gov

Furthermore, studies involving site-directed mutagenesis of FTaseMA have identified key amino acid residues within the aldolase domain that are critical for its catalytic activity. researchgate.net These findings suggest that the active site of this domain shares features with metal-dependent aldolases, providing insights into its evolutionary origins. researchgate.net Knockout experiments in Streptomyces cattleya, where the gene encoding the this compound transaldolase was inactivated, resulted in a mutant strain that could only produce fluoroacetate, confirming the enzyme's essential role in this compound biosynthesis. rsc.org

Gene Cluster Organization

The genes responsible for the biosynthesis of this compound and the related compound fluoroacetate are typically organized in a biosynthetic gene cluster (BGC). rsc.orgukri.org This clustering facilitates the coordinated regulation and expression of the necessary enzymes. rsc.org In Streptomyces cattleya, the producer of these fluorometabolites, the gene cluster contains the genes encoding the fluorinase (FlA), the enzyme that catalyzes the initial C-F bond formation, as well as the genes for the subsequent enzymatic steps. ukri.orgf1000research.com

The organization of these gene clusters can vary between different producing organisms. For instance, in Streptomyces sp. MA37 and Streptomyces xinghaiensis, the genes for the this compound transaldolase are located in close proximity to the fluorinase gene homologues. rsc.org In contrast, the gene cluster in S. xinghaiensis contains a truncated version of the transaldolase gene, which explains why this organism produces fluoroacetate but not this compound. rsc.org

Comparative genomics has been a valuable tool in identifying and characterizing these gene clusters in various bacteria. pnas.orgpnas.org For example, analysis of the genome of Nocardia brasiliensis revealed a gene cluster (the nob cluster) that is homologous to the fl cluster in S. cattleya. f1000research.com This cluster contains genes encoding a 5'-FDA synthase, 5'-FDA phosphorylase, 5'-FDRP isomerase, and a 4-FT transaldolase, indicating the potential for this compound production. f1000research.com

The gene clusters also contain genes that are not directly involved in the catalytic steps but play important auxiliary roles, such as regulation and transport. f1000research.com Additionally, these clusters often include genes that confer resistance to the toxic fluorometabolites produced, which is a common self-protection strategy in antibiotic-producing bacteria. rsc.org

Metabolic Engineering for Enhanced this compound Production

The unique properties of this compound have spurred interest in developing methods for its large-scale production. Metabolic engineering, which involves the targeted modification of an organism's metabolic pathways, has emerged as a promising approach to enhance the yield of this fluorinated amino acid.

Strategies for Manipulating Biosynthetic Pathways

One of the primary strategies for increasing this compound production is to manipulate the expression of the genes within its biosynthetic pathway. This can be achieved by overexpressing the genes encoding the key enzymes, such as the fluorinase and the this compound transaldolase. nih.gov For instance, the overexpression of the five enzymes involved in the conversion of fluoride ion to this compound in a reconstituted in vitro system successfully demonstrated the feasibility of this biosynthetic pathway. nih.gov

Another approach involves the heterologous expression of the entire biosynthetic gene cluster in a suitable host organism. ukri.org This strategy aims to transfer the complete metabolic machinery for this compound production into a host that may be more amenable to industrial fermentation processes. ukri.org

Furthermore, understanding the regulatory mechanisms that control the expression of the gene cluster can provide additional targets for manipulation. By identifying and modifying regulatory elements, it may be possible to "turn on" or enhance the expression of the entire pathway, leading to increased production. f1000research.com

Microbial Systems for Production

The primary microbial systems for the production of this compound are the natural producing organisms themselves, such as Streptomyces cattleya and Streptomyces sp. MA37. These organisms already possess the complete genetic blueprint for the biosynthesis of this compound.

However, for industrial-scale production, it is often advantageous to use well-characterized and robust host organisms like Escherichia coli or other Streptomyces species that are more suitable for large-scale fermentation. nih.gov The expression of recombinant fluorothreonine transaldolase in Streptomyces lividans has been shown to be a viable method for producing this compound, achieving a yield of 28 mg/L.

Metabolism and Biological Effects of 4 Fluorothreonine

Incorporation into Proteins and Resulting Biochemical Consequences

The primary mechanism of 4-Fluorothreonine's biological action involves its integration into polypeptide chains during protein synthesis. This event triggers a cascade of detrimental effects on protein structure and function, ultimately impacting cellular viability.

Due to the similar steric and chemical properties of the fluorine atom and the hydrogen atom, this compound is recognized by the cellular machinery responsible for protein synthesis as an analog of threonine. rsc.org Specifically, the threonyl-tRNA synthetase (ThrRS), the enzyme responsible for charging transfer RNA (tRNA) with threonine, exhibits a degree of permissiveness towards 4-FT. pnas.orgbiorxiv.org This allows the misacylation of tRNAThr with this compound, creating fluorothreonyl-tRNAThr. rsc.orgpnas.org This mischarged tRNA can then participate in translation, leading to the erroneous insertion of 4-FT into nascent polypeptide chains at positions that are genetically coded for threonine. pnas.orgnih.gov

The presence of this compound directly interferes with the fidelity of protein synthesis. By acting as a substrate for threonyl-tRNA synthetase, it competes with the canonical amino acid, threonine. pnas.org This competition can reduce the efficiency of correct threonyl-tRNAThr formation. The subsequent incorporation of 4-FT into proteins is a key aspect of its antibiotic mechanism, disrupting the normal course of translation and leading to a proteome contaminated with fluorinated residues.

The substitution of threonine with this compound can have profound consequences for protein structure and function. The introduction of the highly electronegative fluorine atom can alter local electronic environments, disrupt critical hydrogen bonding networks, and impose different conformational preferences on the polypeptide backbone. nih.gov These alterations can lead to the production of misfolded or dysfunctional proteins that are unable to perform their intended biological roles, thereby disrupting cellular processes.

| Consequence | Description | Key Processes Involved |

| Misincorporation | This compound is mistakenly used instead of threonine during protein synthesis. pnas.orgnih.gov | Recognition and activation by threonyl-tRNA synthetase (ThrRS); Formation of fluorothreonyl-tRNAThr. rsc.orgpnas.org |

| Protein Synthesis Interference | The presence of 4-FT competes with threonine, disrupting the normal flow of translation. pnas.org | Competition for the active site of threonyl-tRNA synthetase. |

| Production of Dysfunctional Proteins | The incorporation of 4-FT leads to proteins with altered structures and impaired function. | Altered intramolecular interactions (e.g., hydrogen bonding) and protein folding pathways. nih.gov |

Production of Dysfunctional or Misfolded Proteins

Detoxification and Resistance Mechanisms

Organisms that produce this compound, such as Streptomyces cattleya, have necessarily evolved resistance mechanisms to avoid self-poisoning. rsc.org These strategies involve specialized enzymes that can either prevent the incorporation of 4-FT into proteins or detoxify it through chemical modification. pnas.orgrsc.org One such detoxification strategy involves a trans-acting tRNA editing protein, FthB, which selectively hydrolyzes the mischarged fluorothreonyl-tRNA, preventing its use in translation. pnas.orgpnas.orgnih.gov Another key mechanism involves the direct enzymatic degradation of free this compound.

A significant pathway for detoxifying this compound involves its degradation by the enzyme threonine deaminase (TDA). rsc.orgresearchgate.net This enzyme, typically involved in the primary metabolism of threonine, has been found to catalyze a defluorination reaction on 4-FT. rsc.orgresearchgate.net This reaction serves as a crucial degradation pathway to prevent the intracellular accumulation of the toxic amino acid. rsc.org

The TDA-mediated reaction converts this compound into two products: inorganic fluoride (B91410) and 4-hydroxy-α-ketobutyrate. rsc.org It is proposed that the latter product, 4-hydroxy-α-ketobutyrate, can be further metabolized by an aldolase (B8822740), potentially recycling it back into primary metabolism. rsc.orgresearchgate.net This enzymatic defluorination represents a complementary resistance mechanism, working alongside tRNA-editing systems to protect the producing organism. rsc.orgresearchgate.net

| Substrate | Enzyme | Products | Significance |

| This compound | Threonine Deaminase (TDA) | 4-hydroxy-α-ketobutyrate and Inorganic Fluoride. rsc.org | Detoxification and resistance mechanism; Prevents intracellular accumulation of 4-FT. rsc.orgresearchgate.net |

Role in Preventing Intracellular Accumulation

Fluorothreonyl-tRNA Deacylase (FthB)

This compound can be mistakenly incorporated into proteins in place of threonine, a process known as mistranslation. nih.govpnas.org To prevent this potentially toxic event, organisms that produce 4-FT, like Streptomyces cattleya, possess a specialized enzyme called fluorothreonyl-tRNA deacylase (FthB). nih.govpnas.orgresearchgate.net FthB is a trans-acting transfer RNA (tRNA) editing protein that specifically targets and hydrolyzes fluorothreonyl-tRNA (FThr-tRNA), the molecule responsible for carrying 4-FT to the ribosome for protein synthesis. pnas.orgnih.govpnas.org By cleaving the bond between 4-FT and its tRNA, FthB effectively removes the fluorinated amino acid from the pool available for protein synthesis, thus preventing its incorporation into the proteome. pnas.orgresearchgate.net The deletion of the fthB gene in S. cattleya leads to a significant increase in the amount of FThr-tRNA and the subsequent incorporation of this compound into proteins. pnas.orgnih.gov

The enzyme FthB exhibits a remarkable selectivity for the fluorine-containing substrate. pnas.orgpnas.org Biochemical studies have shown that FthB hydrolyzes fluorothreonyl-tRNA with a catalytic efficiency (kcat/KM) that is 670-fold higher than its efficiency for threonyl-tRNA. pnas.orgnih.govpnas.org This high degree of selectivity is primarily due to a 130-fold increase in the catalytic rate (kcat) for the fluorinated substrate, with a smaller contribution from the Michaelis constant (KM). pnas.org This ensures that while the incorrect FThr-tRNA is efficiently removed, the correctly charged threonyl-tRNA is largely left intact and available for normal protein synthesis. pnas.orgpnas.org

Prevention of Mistranslation

Antimicrobial Activity and Mechanisms

This compound is recognized as the only naturally occurring fluorinated amino acid with antibiotic properties. researchgate.netrsc.orgrsc.org It exhibits mild antibiotic activity against certain strains of bacteria. The primary mechanism of its antimicrobial action is believed to be its misincorporation into proteins during translation. Due to its structural similarity to threonine, this compound can be mistakenly activated and attached to the transfer RNA for threonine (tRNA-Thr). rsc.orgpnas.org This leads to the production of dysfunctional proteins, which can disrupt essential cellular functions and inhibit bacterial growth. The toxicity of this compound can be observed in model organisms like Streptomyces coelicolor, where it produces a zone of inhibition. pnas.org The expression of the detoxification enzyme FthB in a non-producing host can alleviate this toxicity, further supporting the mechanism of action through mistranslation. pnas.org

Table of Research Findings on this compound

| Aspect | Enzyme/Protein | Function/Finding | Organism |

|---|---|---|---|

| Metabolism | Threonine Deaminase | Catalyzes the defluorination of 4-FT to 4-hydroxy-α-ketobutyrate and inorganic fluoride. researchgate.netrsc.orgnih.govacs.org | Streptomyces cattleya |

| Detoxification | FthC | An exporter protein that helps prevent intracellular accumulation of 4-FT. mdpi.compnas.org | Streptomyces cattleya |

| Mistranslation Prevention | Fluorothreonyl-tRNA Deacylase (FthB) | A trans-acting tRNA editing protein that hydrolyzes fluorothreonyl-tRNA. pnas.orgnih.govpnas.org | Streptomyces cattleya |

| Enzyme Selectivity | Fluorothreonyl-tRNA Deacylase (FthB) | Hydrolyzes fluorothreonyl-tRNA 670-fold more efficiently than threonyl-tRNA. pnas.orgnih.govpnas.org | Streptomyces cattleya |

| Antimicrobial Action | - | Misincorporation into proteins in place of threonine, leading to dysfunctional proteins. | Various bacteria |

Table of Compound Names

| Compound Name |

|---|

| This compound |

| 4-hydroxy-α-ketobutyrate |

| Inorganic fluoride |

| L-threonine |

| Pyruvate |

| Formaldehyde |

Natural Antibiotic Properties

This compound (4-FT) is a rare, naturally occurring fluorinated amino acid distinguished by its antibiotic properties. researchgate.net It was first isolated in 1986 from the fermentation broths of Streptomyces cattleya, a bacterium also known for producing the antibiotic thienamycin. nih.gov The biosynthesis of 4-FT in Streptomyces cattleya occurs when the organism is cultivated in a medium containing a fluorine source, which can be inorganic fluoride or various organofluorine compounds. nih.govjst.go.jp

It holds the unique position of being the only fluorinated amino acid discovered in nature to possess antibiotic capabilities. researchgate.netrsc.org The biological activity of 4-FT is believed to stem from its structural similarity to the proteinogenic amino acid, L-threonine. This allows it to be mistakenly incorporated into primary metabolic pathways related to acetate (B1210297) and L-Thr. rsc.org Such misincorporation can interfere with protein synthesis and other cellular functions, leading to its antibiotic effect. The producing organism, Streptomyces cattleya, has developed detoxification mechanisms to protect itself from the effects of the 4-FT it synthesizes. researchgate.netrsc.org

Activity Against Bacterial Infections

As a natural antimetabolite, this compound exhibits a spectrum of in vitro antibacterial activity. nih.govjst.go.jp Its mechanism of action involves being misincorporated into proteins during the translation process in place of natural threonine. This leads to the synthesis of dysfunctional or misfolded proteins, which disrupts essential cellular functions and ultimately inhibits bacterial growth. The compound has demonstrated mild antibiotic activity against certain bacterial strains.

Comparative Biochemical Studies with Natural Threonine

Structural and Electronic Effects of Fluorine Substitution

The substitution of a hydrogen atom with a fluorine atom in the terminal methyl group of threonine introduces significant structural and electronic changes, creating this compound. While fluorine is similar in size to hydrogen, its high electronegativity has profound electronic effects on the molecule. unibo.it

This strong electron-withdrawing nature of the fluorine atom creates an inductive effect that perturbs the electronic environment of nearby atomic nuclei. nih.gov This is experimentally observable in Nuclear Magnetic Resonance (NMR) spectroscopy. For instance, the ¹H and ¹³C signals of the -CH₂F group in this compound are significantly deshielded compared to the -CH₃ group in threonine. acs.org Specifically, the ¹³C chemical shift moves from 20.1 ppm in threonine to 85.6 ppm in this compound. acs.org In contrast, the chemical shifts for the α- and β-carbons and their attached protons are much closer between the two molecules, confirming the localized, inductive nature of the fluorine's effect. acs.org

Acid Dissociation Constants and Isoelectric Point

The electron-withdrawing property of the fluorine atom in this compound also influences its acid-base properties in aqueous solution when compared to natural threonine. unibo.it Acid-base titrations have been performed to experimentally determine the acid dissociation constants (pKₐ) and the isoelectric point (pI) for both molecules. nih.govacs.orgnih.gov

The results show that both deprotonation processes (of the carboxylic acid group and the ammonium (B1175870) group) are slightly favored in this compound relative to threonine. unibo.it This is consistent with the inductive effect of the fluorine atom, which helps to stabilize the resulting conjugate bases. Consequently, the pKₐ values for this compound are slightly lower than those for threonine, and its isoelectric point is also slightly reduced. unibo.it

Table 1: Experimental Acid-Base Properties of this compound and Threonine This table is interactive. You can sort and filter the data.

| Compound | pKₐ₁ (Carboxyl) | pKₐ₂ (Ammonium) | pI (Isoelectric Point) |

|---|---|---|---|

| This compound | 2.02 | 8.72 | 5.37 |

| Threonine | 2.09 | 9.10 | 5.60 |

Synthetic Methodologies for 4 Fluorothreonine and Derivatives

Diastereoselective Synthesis

Diastereoselective synthesis provides a powerful means to control the relative and absolute stereochemistry of 4-fluorothreonine. These methods often employ cyclic intermediates and chiral auxiliaries to direct the formation of the desired stereoisomer.

The asymmetric synthesis of fluorinated amino acids frequently relies on the use of chiral auxiliaries or catalysts to induce stereoselectivity. Chiral oxazolidinones, for example, serve as effective auxiliaries in fluorination reactions. acs.org In one approach, a chiral oxazolidinone adjuvant is used in conjunction with an electrophilic fluorinating agent like N-fluoro(benzenesulfonimide) (NFSi) to produce a chiral fluorohydrin with high enantiomeric excess (>97% ee). acs.org

Copper(I) catalysts have been employed in the [3+2] cycloaddition of α-isocyanoesters with aldehydes to construct chiral 2-oxazolines, which are key intermediates in amino acid synthesis. acs.orgunibo.it The selection of the catalyst and reaction conditions can favor the formation of specific diastereomers. For instance, simple Cu(I) catalysts have been shown to promote the formation of trans-oxazolines from aliphatic aldehydes. acs.org

A prominent diastereoselective route to this compound involves the use of an oxazoline (B21484) intermediate followed by fluorination with diethylaminosulfur trifluoride (DAST). acs.orgunibo.itresearchgate.net This strategy begins with the copper-mediated cycloaddition of ethyl isocyanoacetate to benzyloxyacetaldehyde, which forms a benzyloxy-oxazoline. acs.orgresearchgate.net This intermediate is then hydrolyzed and cyclized to yield ethyl (4S,5S)-5-hydroxymethyl-2-oxo-4-oxazolidinecarboxylate. acs.orgnih.gov

Table 1: Key Steps in the Diastereoselective Synthesis of this compound via an Oxazoline Intermediate

| Step | Reactants | Key Reagent/Catalyst | Product | Reported Yield |

| 1. Cycloaddition | Ethyl isocyanoacetate, Benzyloxyacetaldehyde | Copper(I) | Benzyloxy-oxazoline | - |

| 2. Hydrolysis/Cyclization | Benzyloxy-oxazoline | Methanolic HCl, Triphosgene | Ethyl (4S,5S)-5-hydroxymethyl-2-oxo-4-oxazolidinecarboxylate | - |

| 3. Fluorination | Ethyl (4S,5S)-5-hydroxymethyl-2-oxo-4-oxazolidinecarboxylate | DAST | Ethyl (4S,5S)-5-fluoromethyl-2-oxo-4-oxazolidinecarboxylate | ~32% |

| 4. Deprotection | Ethyl (4S,5S)-5-fluoromethyl-2-oxo-4-oxazolidinecarboxylate | 6 M HCl | (2S,3S)-4-Fluorothreonine | 61% (from fluorinated intermediate) |

An alternative strategy for preparing enantiomerically pure fluorothreonine derivatives involves the stereoselective ring opening of a fluorinated epoxide ester. In this method, the epoxide ring is opened with an azide (B81097) source, such as trimethylsilyl (B98337) azide, to introduce the amino group precursor. Subsequent catalytic hydrogenation of the resulting azide ester yields the desired fluorinated threonine derivative in good yields. A similar approach has been used to synthesize 4-fluoro-3-hydroxybutyric acid, a related structure, from epoxy ester precursors via ring opening with triethylamine (B128534) trihydrofluoride. researchgate.net

A direct and efficient synthesis of (2S,3S)-4-fluorothreonine has been developed using Seebach's imidazolidinone methodology. This approach avoids the use of the unstable fluoroacetaldehyde (B75747). The synthesis starts with the acylation of a chiral imidazolidinone with fluoroacetyl chloride, which generates a β-ketone intermediate as a crystalline solid. researchgate.net

The stereochemical outcome of this compound synthesis is highly dependent on the reaction conditions and the reagents employed.

Catalyst and Base Selection: In the oxazoline route, the choice of a copper(I) catalyst and a base like triethylamine is crucial for achieving diastereoselectivity in the initial cycloaddition step. acs.org Similarly, in the imidazolidinone method, the use of a strong base like lithium diisopropylamide (LDA) is required for the initial acylation.

Reducing Agents: The stereoselectivity of the ketone reduction in the imidazolidinone pathway is critical. Sodium borohydride (B1222165) in methanol (B129727) has been shown to effectively produce the desired threo diastereomer.

Fluorinating Agents: DAST has proven to be an effective reagent for the fluorination of the hydroxymethyl-oxazolidinone precursor. acs.org However, the reaction can be sensitive to the scale, with yields decreasing on larger scales. acs.org Alternative fluorinating agents have been explored but often lead to decomposition or lower conversion rates.

Protecting Groups: The use of protecting groups, such as the benzyl (B1604629) group for the hydroxyl function and the formation of cyclic intermediates like oxazolidinones, is essential for directing the regioselectivity of the fluorination and controlling the stereochemistry. acs.org

Table 2: Influence of Methodology on Stereochemical Outcome

| Methodology | Key Intermediate | Key Transformation | Stereochemical Control | Typical Outcome |

| Oxazoline Route | Ethyl (4S,5S)-5-hydroxymethyl-2-oxo-4-oxazolidinecarboxylate | Fluorination with DAST | Substrate-controlled diastereoselectivity | Diastereomerically pure this compound |

| Imidazolidinone Route | β-ketone derived from imidazolidinone and fluoroacetyl chloride | Stereoselective reduction with NaBH₄ | Reagent-controlled reduction | (2S,3S)-4-fluorothreonine |

| Epoxide Opening | Fluorinated epoxide ester | Ring opening with TMS-azide | Sₙ2-type nucleophilic attack | Enantiomerically pure derivatives |

Imidazolidinone Methodology

Chemoenzymatic Synthesis

Chemoenzymatic synthesis offers a sustainable and highly selective alternative for producing β-hydroxy-α-amino acids (βHAAs), including this compound. researchgate.netnih.gov This approach leverages the high stereospecificity of enzymes to control the formation of the two adjacent chiral centers. researchgate.netresearchgate.net

A key enzyme in this field is this compound transaldolase (FTase). researchgate.netnih.gov The enzyme FTaseMA, from Streptomyces sp. MA37, catalyzes a reversible transaldolation reaction between L-threonine and an aldehyde acceptor. nih.govresearchgate.net For the synthesis of this compound, L-threonine reacts with fluoroacetaldehyde. In this reaction, the bond between the Cα and Cβ atoms of L-threonine is cleaved, releasing acetaldehyde (B116499), and a new bond is formed with fluoroacetaldehyde to produce this compound. nih.gov

FTaseMA has demonstrated considerable substrate plasticity, accepting a wide range of structurally diverse aldehydes, which allows for the production of various βHAA derivatives. researchgate.netnih.gov This biocatalytic method represents a one-step process for generating optically pure βHAAs, overcoming many of the challenges associated with controlling stereochemistry in traditional chemical synthesis. researchgate.netresearchgate.net An enzymatic cascade has been developed for a high-yield and stereoselective synthesis of 4-fluoro-L-threonine. dntb.gov.ua

Use of Enzymes in Synthetic Routes

The biosynthesis of this compound in organisms like Streptomyces cattleya relies on a sequence of enzymatic reactions. A key enzyme in this pathway is a PLP-dependent threonine transaldolase. researchgate.net This enzyme facilitates a transaldolation reaction, which is a crucial step in forming the this compound molecule.

The process involves the enzymatic interconversion of L-threonine and fluoroacetaldehyde to produce this compound and acetaldehyde. The fluoroacetaldehyde itself is an intermediate derived from the action of a fluorinase enzyme, which catalyzes the initial C-F bond formation. researchgate.net The transaldolase enzyme, specifically this compound transaldolase (FTase), demonstrates notable substrate plasticity. nih.gov For instance, FTase from Streptomyces sp. MA37 (FTaseMA) catalyzes the cross-over transaldolation between L-threonine and fluoroacetaldehyde. researchgate.netnih.gov This enzymatic approach highlights nature's strategy for synthesizing this fluorinated amino acid. nih.gov

Biocatalytic Methods from Fluoride (B91410) Ions

A complete biotransformation pathway to produce this compound directly from fluoride ions has been reconstructed in vitro. nih.gov This multi-step biocatalytic cascade validates the biosynthetic pathway found in Streptomyces cattleya and showcases the power of the fluorinase enzyme to initiate organofluorine synthesis. nih.govjst.go.jp The process involves five distinct overexpressed enzymes working in concert to convert inorganic fluoride into the complex amino acid. nih.gov

The cascade begins with the fluorinase (FlA) and purine (B94841) nucleoside phosphorylase (PNP) enzymes, which are coded by the flA and flB genes in S. cattleya. nih.gov This is followed by the action of an isomerase, an aldolase (B8822740), and finally, a PLP-dependent transaldolase, which completes the synthesis. nih.gov This reconstituted pathway demonstrates a sustainable method for producing fluorinated compounds through enzymatic processes.

Table 1: Enzymes in the In Vitro Biotransformation of Fluoride Ion to this compound

| Step | Enzyme | Role in Pathway |

|---|---|---|

| a | Fluorinase | Catalyzes the initial C-F bond formation from fluoride ion. nih.gov |

| b | Purine Nucleoside Phosphorylase (PNP) | Involved in the early stages of the conversion pathway. nih.gov |

| c | Isomerase | Converts 5-FDRP to 5-FDRibulP. nih.gov |

| d | Fuculose Aldolase | Acts as a surrogate aldolase in the experimental pathway. nih.gov |

Synthesis of Fluorinated Amino Acid Derivatives and Analogues

The enzymatic machinery used to create this compound also provides a platform for synthesizing a variety of related fluorinated compounds and derivatives.

Building Block for Bioactive Compounds

This compound serves as a valuable building block for the synthesis of other bioactive molecules, including fluorinated peptides. frontiersin.org The key to this versatility lies in the substrate flexibility of the enzymes in its biosynthetic pathway, particularly the this compound transaldolase (FTaseMA). nih.gov This enzyme exhibits considerable plasticity, accepting a wide range of structurally diverse aldehyde acceptors in place of fluoroacetaldehyde. nih.gov

This adaptability allows for the chemoenzymatic synthesis of numerous β-hydroxy-α-amino acids (βHAAs), which are essential components of many therapeutically important compounds and complex natural products. researchgate.netnih.gov By using FTaseMA with various aldehydes and L-threonine, researchers can generate a library of βHAA derivatives, showcasing this compound's synthetic pathway as a tool for creating novel bioactive compounds. nih.gov The unique structure of 4-FT itself makes it a useful starting point for drug development and biocatalysis.

Precursor for Fluorinated Drugs

The chemical structure of 4-fluoro-L-threonine makes it a valuable precursor for the synthesis of various fluorinated drugs. cymitquimica.com Its utility has been noted in the development of several classes of therapeutic agents. These include the synthesis of specific antihistamines, anticonvulsants, and muscle relaxants, where the incorporation of fluorine can modulate the biological properties of the final drug molecule. cymitquimica.com

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound (4-FT) |

| L-threonine |

| Fluoroacetaldehyde |

| Acetaldehyde |

| 5-fluoro-5-deoxyadenosine (5'-FDA) |

| 5-FDRP (5-fluoro-5-deoxy-D-ribose-1-phosphate) |

| 5-FDRibulP (5-fluoro-5-deoxy-D-ribulose-1-phosphate) |

Advanced Research Applications and Future Directions

Research Tool for Protein Structure and Function Studies

The incorporation of fluorine into amino acids can significantly influence protein structure, stability, and function, making 4-fluorothreonine a powerful probe for biochemical and biophysical investigations. researchgate.net

Insights into Protein Folding and Stability

The presence of fluorine can have a profound impact on the conformational stability of proteins. researchgate.net The introduction of fluorinated amino acids can enhance protein stability and folding, a property attributed to the unique characteristics of the carbon-fluorine bond. acs.orgresearchgate.net Studies involving the substitution of proline with fluorinated analogs have demonstrated the potential to increase protein stability by favoring specific puckering conformations of the pyrrolidine (B122466) ring. nih.gov This pre-organization effect can lead to a more stable protein structure. nih.gov Computational and experimental studies on this compound are helping to elucidate how fluorine substitution affects the conformational landscape and stability of peptides and proteins. acs.org

Therapeutic Potential and Bioisosteric Applications

Beyond its role as a research tool, this compound exhibits promising therapeutic potential, primarily stemming from its antibiotic properties and its utility as a bioisostere.

Development of New Antibiotics

This compound is a naturally occurring antibiotic. ukri.org It exerts its antimicrobial effect by being mistakenly incorporated into proteins instead of threonine during protein synthesis. This leads to the production of dysfunctional or misfolded proteins, which can disrupt essential cellular processes in bacteria. The mild antibiotic activity of this compound has been observed against various bacterial strains. jst.go.jpnih.gov Its unique mechanism of action makes it a promising candidate for the development of new antimicrobial therapies. lookchem.com

Bioisostere for Diagnostic and Therapeutic Use (e.g., Adenocarcinomas)

The concept of bioisosterism, where one atom or group of atoms is replaced by another with similar physical or chemical properties, is a cornerstone of drug design. Due to the similar size of fluorine and hydrogen atoms, this compound can act as a bioisostere for the natural amino acid threonine. rsc.org This property has led to its proposal as an effective bioisostere for diagnostic and therapeutic applications, particularly in the context of adenocarcinomas, which are among the most aggressive forms of cancer. acs.orgnih.gov The incorporation of this compound into cancer cell proteins could potentially disrupt their function and offer a targeted therapeutic strategy.

Potential in Combating Antibiotic Resistance

The rise of antibiotic-resistant bacteria poses a significant global health threat. researchgate.net this compound's potential to be developed into a new class of antibiotics is particularly relevant in this context. Its mode of action, which involves interfering with fundamental cellular processes, may be effective against bacteria that have developed resistance to conventional antibiotics. Furthermore, understanding the mechanisms by which the producing organism, Streptomyces cattleya, protects itself from the toxic effects of this compound could provide insights into developing strategies to overcome antibiotic resistance. rsc.orgresearchgate.netpnas.org The producing bacteria have evolved detoxification mechanisms, such as the degradation of this compound by the enzyme threonine deaminase. rsc.orgresearchgate.net

Analytical Techniques for this compound Research

A variety of analytical methods are employed to characterize this compound (4-FT), each providing unique insights into its properties. These techniques are essential for both qualitative identification and quantitative analysis in complex biological and chemical matrices.

High-Performance Liquid Chromatography (HPLC) with Detection Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and analysis of this compound and its related metabolites. In research, reverse-phase columns, such as C18, are frequently utilized. acs.org For instance, one method detailed the use of a Phenomenex Gemini C18 column (100 × 3 mm, 3 μm) for HPLC-MS analysis. acs.org The mobile phase composition is critical and often consists of a gradient system, such as acetonitrile (B52724) and water, to achieve effective separation. f1000research.com

Detection is commonly performed by coupling HPLC with mass spectrometry (HPLC-MS) or by using a UV detector. acs.orgf1000research.com In studies involving enzymatic reactions, HPLC is used to monitor the formation of products. For example, the generation of 4-FT from L-threonine and fluoroacetaldehyde (B75747) by the enzyme this compound transaldolase can be tracked. rsc.org Similarly, HPLC analysis is crucial for quantifying the enzymatic synthesis of related fluorinated compounds like 5'-fluoro-5'-deoxyadenosine (B1198245) (5'-FDA). f1000research.com In some applications, chemical derivatization is performed prior to HPLC analysis, such as using 2,4-Dinitrophenylhydrazine (DNPH) to analyze keto-acid products from 4-FT degradation. rsc.org

| Parameter | Description | Source |

|---|---|---|

| Column | Phenomenex Gemini C18 (100 × 3 mm, 3 μm particle size) | acs.org |

| Mobile Phase | Linear gradient of acetonitrile (CH3CN) and water | f1000research.com |

| Detection | Electrospray Ionization Mass Spectrometry (ESI-MS) or UV detection | acs.orgf1000research.com |

| Application | Separation and quantification of 4-FT, its precursors, and reaction products | f1000research.comrsc.org |

Mass Spectrometry (MS/MS)

Mass spectrometry, particularly when coupled with chromatography (GC-MS or LC-MS) and used in tandem (MS/MS), is a powerful tool for the structural elucidation and sensitive detection of this compound. Gas chromatography-mass spectrometry (GC-MS) has been used for analysis, employing techniques like electron ionization (EI) at 70 eV. acs.org For more complex samples, liquid chromatography-mass spectrometry (LC-MS) is often preferred. High-resolution mass spectrometry (HR-MS) is invaluable for confirming the identity of reaction products, such as in the study of 4-FT defluorination, where it was used to identify 2-keto-4-hydroxybutyric acid after derivatization. rsc.org

Electrospray ionization (ESI) is a common ionization technique for LC-MS analysis of 4-FT and related compounds. acs.org One study specified ESI in positive ion mode with a spray voltage of 4500 V for analyzing synthetic intermediates of 4-FT. acs.org The combination of HPLC separation with mass spectrometric detection allows for the confident identification of fluorinated metabolites in complex mixtures, such as bacterial culture broths. rsc.orgbiorxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g.,19F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in this compound research, with fluorine-19 (19F) NMR being particularly significant. beilstein-journals.org Due to the scarcity of naturally occurring organofluorine compounds, 19F NMR provides a nearly background-free window for observing fluorinated molecules. beilstein-journals.org This allows for the direct detection and monitoring of 4-FT and other fluorometabolites in complex biological samples, such as crude cell lysates or fermentation media, often without requiring extensive purification. beilstein-journals.orgresearchgate.net

In biosynthetic studies, 19F NMR is used to track the conversion of precursors into fluorinated products. For example, it can monitor the enzymatic synthesis of 4-FT in real-time or detect its degradation by observing the disappearance of the 4-FT signal and the appearance of a new signal corresponding to the inorganic fluoride (B91410) ion. rsc.orgnih.gov1H, 13C, and 19F NMR are all used for complete structural characterization of synthetic 4-FT and its intermediates. acs.org One study reported specific indirect spin-spin coupling constants for 4-FT: a 3JC-F of 4.4 Hz (for Cα–F) and a 2JC-F of 19.1 Hz (for Cβ–F). acs.org The chemical shifts in 1H and 13C spectra are also affected by the strong electron-withdrawing nature of the fluorine atom, providing further structural information. acs.org

| Parameter | Value/Description | Significance | Source |

|---|---|---|---|

| 19F NMR Reference | Trifluoroacetic acid signal at -76.55 ppm | External standard for chemical shift referencing in 19F spectra. | acs.org |

| 19F NMR Signal (Defluorination) | Signal at ~ -121.35 ppm | Corresponds to the inorganic fluoride ion (F-), indicating C-F bond cleavage. | rsc.org |

| 13C-19F Coupling (2JC-F) | 19.1 Hz | Two-bond coupling between the fluorine and the β-carbon. | acs.org |

| 13C-19F Coupling (3JC-F) | 4.4 Hz | Three-bond coupling between the fluorine and the α-carbon. | acs.org |

UV-Vis Spectroscopy

UV-Vis spectroscopy is typically used as an auxiliary technique in this compound research, often for quantification or as a detection method. While 4-FT itself does not have a strong chromophore for direct analysis in the UV-Vis range, the technique is useful in studying the enzymes involved in its metabolism. For instance, in the characterization of this compound transaldolase (FTase), a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme, UV-Vis spectroscopy can be used. nih.govresearchgate.net The purified recombinant FTase protein exhibits characteristic UV absorbance maxima at 335 nm and 425 nm, which are indicative of the bound PLP cofactor. nih.gov Furthermore, UV-Vis spectroscopy can be used to quantify the concentration of released PLP from the enzyme after denaturation, by measuring the absorbance of the supernatant at 388 nm. researchgate.net It is also a common detection method in HPLC systems for general monitoring of substances that absorb in the UV-visible range. microbenotes.com

Computational Chemistry and Modeling

Computational methods provide profound insights into the molecular properties of this compound that are often inaccessible by experimental means alone. These approaches are crucial for understanding the compound's intrinsic behavior and its interactions with biological systems.

Quantum-Chemical Investigations of Conformational Behavior

The conformational landscape of this compound is notably complex, and quantum-chemical investigations have been essential in mapping it out. researchgate.netresearchgate.net The introduction of a fluorine atom significantly increases the conformational complexity compared to its parent amino acid, threonine. researchgate.net A comprehensive study identified 13 stable low-energy minima for this compound in the gas phase. researchgate.net

Advanced computational strategies have been employed to study the pH-dependent conformational equilibrium of 4-FT in aqueous solution. researchgate.netacs.orgunina.it These studies analyze the cationic, zwitterionic, and anionic forms of the molecule, which are relevant at different physiological pH values. unimi.it The theoretical approach often involves a combination of high-level quantum chemistry methods, such as double-hybrid density functional theory (DFT), with models that account for solvent effects. acs.orgunina.itunimi.it One successful strategy coupled a last-generation double-hybrid functional with a model that includes both explicit water molecules in the first solvation shell and a polarizable continuum for the bulk solvent. researchgate.netacs.orgunina.itunimi.it This integrated experiment-theory approach provides results and trends that are in remarkable agreement with experimental data, such as acid dissociation constants. acs.orgunimi.it

Prediction of Spectroscopic Properties

The spectroscopic characterization of this compound (4F-Thr) is fundamental to understanding its structure and behavior, a process significantly aided by computational prediction. researchgate.netacs.org Theoretical investigations, when compared with experimental results, provide deep insights into the molecule's physicochemical properties. acs.org Computational methods have proven reliable in predicting the chemical shifts of 4F-Thr's various conformations. acs.org The calculated values show good agreement with experimental data, confirming the accuracy of the conformational search methods employed. acs.org

A notable aspect of 4F-Thr's spectroscopic signature is the effect of the fluorine atom. As anticipated, the strong electron-withdrawing nature of fluorine leads to a significant deshielded shift in the ¹H and ¹³C NMR signals of the fluoromethyl (−CH₂F) group when compared to the methyl (−CH₃) group in standard threonine (Thr). nih.gov In contrast, the chemical shifts for the α- and β-positions (Cα, Cβ, Hα, Hβ) are much more similar between the two molecules. nih.gov The indirect spin-spin coupling constants, such as Cα–F (³JC–F) at 4.4 Hz and Cβ–F (²JC–F) at 19.1 Hz, fall within the typical range for carbon-fluorine interactions. acs.org

Advanced techniques like laser ablation rotational spectroscopy have been employed to further unravel the compound's structural complexity. illinois.edu This method, guided by theoretical predictions, successfully identified twelve distinct conformers of this compound in supersonic expansion experiments, showcasing the power of combining high-resolution spectroscopy with computational chemistry. illinois.edu

Table 1: Comparison of Experimental NMR Chemical Shifts (ppm) for this compound and Threonine

This table presents a comparison of NMR chemical shifts for this compound (4F-Thr) and Threonine (Thr), highlighting the deshielding effect of the fluorine atom.

| Nucleus | This compound (4F-Thr) | Threonine (Thr) |

|---|---|---|

| ¹H Signals | ||

| -CH₂F / -CH₃ | 4.60 and 4.72 | 1.32 |

| HCα | 3.87 | 3.57 |

| HCβ | 4.35 | 4.24 |

| ¹³C Signals | ||

| -CH₂F / -CH₃ | 85.6 | 20.1 |

| Cα | 56.8 | 61.0 |

| Cβ | 68.4 | 66.5 |

Data sourced from ACS Omega. nih.gov

Machine Learning Approaches in Conformational Analysis

The structural flexibility of this compound presents a significant analytical challenge. The fluorination of the methyl group substantially increases the conformational complexity compared to its parent amino acid, threonine. illinois.eduresearchgate.net This complexity arises from the presence of numerous low-lying conformers with small energy variations between them, creating a "flat" conformational space that is difficult to explore exhaustively with traditional methods alone. acs.org An incomplete understanding of this conformational ensemble can lead to inaccurate modeling of the molecule's properties. nih.gov

To address this, researchers have pioneered a powerful strategy that couples quantum chemistry with machine learning. researchgate.netacs.org This state-of-the-art approach enables a more effective and detailed exploration of the vast conformational landscape of this compound. acs.orgunimi.it The methodology has been used to identify stable low-energy minima, with one study identifying 13 distinct conformers. researchgate.net The subsequent experimental validation using rotational spectroscopy confirmed the existence of 12 of these predicted structures. illinois.eduresearchgate.net

This combined computational and experimental strategy has demonstrated a remarkable agreement between theoretical predictions and experimental results. researchgate.netacs.org The success of these machine-learning-guided methodologies in the paradigmatic case of this compound validates their potential for accurately characterizing the geometric and electronic structures of other flexible biomolecules. researchgate.net A user-friendly tool, known as nano-LEGO, has been developed to implement this integrated approach. researchgate.net

Green Chemistry and Sustainable Practices

Biocatalytic Synthesis and Pharmaceutical Manufacturing

The principles of green chemistry and sustainability are increasingly being applied to the production of complex molecules like this compound, with biocatalysis emerging as a key enabling technology. The use of enzymes for synthesis offers significant advantages over traditional chemical methods, including high efficacy and selectivity under mild reaction conditions, which are readily scalable for industrial production. f1000research.comfrontiersin.org

The biosynthesis of this compound in nature provides a blueprint for these green manufacturing processes. researchgate.net A crucial enzyme in this pathway is fluorinase, first identified in Streptomyces cattleya, which catalyzes the formation of a C-F bond by facilitating a nucleophilic attack of a fluoride ion on S-adenosyl-L-methionine (SAM). f1000research.com This enzymatic reaction produces 5′-fluoro-5′-deoxyadenosine (5′-FDA), a key intermediate that is further converted into this compound and another metabolite, fluoroacetate (B1212596). f1000research.comresearchgate.net A similar pathway involving a novel fluorinase has also been identified in Nocardia brasiliensis. f1000research.com

Another important enzyme, this compound transaldolase (FTase), has been characterized from Streptomyces sp. MA37. nih.govresearchgate.net This enzyme catalyzes the final step in the biosynthesis, a transaldolation reaction between L-threonine and fluoroacetaldehyde. nih.govrsc.org Significantly, this enzyme exhibits considerable substrate plasticity, meaning it can accept a wide range of aldehyde acceptors. nih.govresearchgate.net This flexibility opens up possibilities for the chemoenzymatic synthesis of a diverse array of β-hydroxy-α-amino acids, demonstrating the potential of biocatalysis in sustainable pharmaceutical manufacturing. nih.gov

Remaining Challenges and Future Research Avenues

Overcoming Production Complexities and Costs

Biocatalytic production methods also face economic and practical hurdles. A primary challenge is the reliance on the expensive co-substrate S-adenosyl-L-methionine (SAM), which is required by the fluorinase enzyme. frontiersin.org Furthermore, the fluoride ions used as the fluorine source can have an inhibitory effect on the growth of host microorganisms like E. coli used in fermentation processes. frontiersin.org Overcoming these complexities—both in chemical and biological production—is essential for reducing costs and making this compound more accessible for research and potential therapeutic development. lookchem.com

Exploration of Additional Fluorinated Metabolites

The enzymatic machinery responsible for producing this compound holds significant promise for the biosynthesis of other novel fluorinated compounds. nih.gov The biosynthetic pathway in Streptomyces cattleya naturally produces both this compound and the toxin fluoroacetate from the common intermediate fluoroacetaldehyde. researchgate.netresearchgate.netrsc.org This natural precedent suggests that the pathway can be manipulated to generate a variety of fluorometabolites.

Future research is focused on harnessing this potential through metabolic engineering and synthetic biology. nih.gov By cloning the fluorinase gene and related biosynthetic genes into new host organisms, it may be possible to initiate the de novo production of new bioactive fluorinated metabolites via fermentation. nih.govukri.org The demonstrated substrate flexibility of enzymes like this compound transaldolase further supports this vision, indicating that they could be used to produce a range of structurally diverse β-hydroxy-α-amino acids from different aldehyde precursors. nih.govresearchgate.net The successful application of this bio-fluorination machinery to produce the anticancer drug candidate fluorosalinosporamide (B1263542) highlights the tangible potential of exploring and engineering these pathways to expand the chemical space of fluorinated natural products. f1000research.com

Deeper Understanding of Metabolic Pathways and Detoxification

The study of this compound (4-FT) offers significant insights into microbial metabolic pathways, particularly those involving amino acid biosynthesis and degradation. As a fluorinated analog of the proteinogenic amino acid threonine, 4-FT can be processed by various enzymes, leading to the production of other fluorinated compounds or its detoxification through defluorination. acs.orglookchem.com Research into these interactions provides a deeper understanding of enzyme specificity, metabolic regulation, and the evolution of resistance mechanisms in organisms that produce this unique natural product. rsc.orgpnas.org

Metabolic Probing and Pathway Elucidation

This compound serves as an effective metabolic probe to investigate amino acid metabolic pathways. biorxiv.org Its structural similarity to threonine allows it to enter and interact with these pathways, but the presence of the fluorine atom provides a unique spectroscopic handle (¹⁹F-NMR) for tracking its metabolic fate. jst.go.jprsc.org This has been instrumental in elucidating the biosynthetic pathway of 4-FT itself, which involves the key enzyme fluorinase incorporating a fluoride ion into a precursor molecule. unibo.it

The biosynthesis of 4-FT in bacteria like Streptomyces cattleya involves several enzymatic steps. unibo.it The fluorinase enzyme first catalyzes the formation of 5'-fluoro-5'-deoxyadenosine (5'-FDA) from S-adenosyl-L-methionine (SAM) and a fluoride ion. unibo.it This is followed by the conversion of 5'-FDA to fluoroacetaldehyde, which then serves as a substrate for this compound transaldolase (FTase). researchgate.netresearchgate.net This transaldolase catalyzes a reaction between L-threonine and fluoroacetaldehyde to produce this compound and acetaldehyde (B116499). researchgate.netnih.gov

Detoxification Mechanisms

Organisms that produce 4-FT, such as Streptomyces cattleya and Streptomyces sp. MA37, have evolved sophisticated detoxification mechanisms to protect themselves from the potential toxicity of this and other fluorinated metabolites. rsc.orgpnas.org These mechanisms are crucial for preventing the misincorporation of 4-FT into proteins, which could lead to dysfunctional enzymes and cellular disruption.

One primary detoxification strategy involves enzymatic degradation. Research has shown that threonine deaminase, an enzyme typically involved in threonine metabolism, can catalyze the defluorination of 4-FT. rsc.orgrsc.orgsigmaaldrich.com This reaction converts 4-FT into 4-hydroxy-α-ketobutyrate and inorganic fluoride, effectively neutralizing its potential toxicity. rsc.orgrsc.orgsigmaaldrich.com It is proposed that 4-hydroxy-α-ketobutyrate is then further metabolized by an aldolase (B8822740), representing a complete degradation pathway. rsc.orgrsc.org

Another critical detoxification mechanism involves a specialized tRNA-editing protein. pnas.org Studies have identified a trans-acting aminoacyl-tRNA deacylase, FthB, in Streptomyces cattleya that shows a high selectivity for fluorothreonyl-tRNA. pnas.org This enzyme rapidly hydrolyzes the misacylated tRNA, preventing the incorporation of 4-FT into nascent polypeptide chains with high efficiency. pnas.org This discovery highlights a sophisticated quality control mechanism that allows for the production of a potentially toxic metabolite while ensuring the fidelity of protein synthesis. pnas.org

The table below summarizes the key enzymes involved in the metabolism and detoxification of this compound.

| Enzyme | Function | Organism(s) |

| Fluorinase | Catalyzes the initial fluorination step, producing 5'-fluoro-5'-deoxyadenosine (5'-FDA). unibo.it | Streptomyces cattleya, Streptomyces sp. MA37 |

| This compound Transaldolase (FTase) | Catalyzes the final step in 4-FT biosynthesis from L-threonine and fluoroacetaldehyde. researchgate.netnih.govresearchgate.net | Streptomyces cattleya, Streptomyces sp. MA37 |

| Threonine Deaminase (TDA) | Catalyzes the defluorination of 4-FT to 4-hydroxy-α-ketobutyrate as a detoxification mechanism. rsc.orgrsc.orgsigmaaldrich.com | Streptomyces cattleya |

| FthB (tRNA deacylase) | Selectively hydrolyzes fluorothreonyl-tRNA to prevent misincorporation into proteins. pnas.org | Streptomyces cattleya |

The ongoing investigation into the metabolic pathways and detoxification strategies related to this compound continues to provide valuable knowledge. This research not only deepens our understanding of fundamental biochemical processes but also has implications for synthetic biology and the development of novel enzymatic tools. nih.gov

Q & A

Basic Research Questions

Q. What are the current methodologies for the diastereoselective synthesis of 4-Fluorothreonine, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : Diastereoselective synthesis of this compound involves fluorination strategies applied to threonine derivatives. Key approaches include:

- Asymmetric catalysis : Use of chiral auxiliaries or catalysts to control fluorine incorporation at the C4 position.

- pH-dependent optimization : Adjusting reaction pH to stabilize intermediates and minimize racemization .

- Protecting group strategies : Selective protection of hydroxyl and amino groups to direct fluorination regioselectivity.

- Experimental Validation : NMR and X-ray crystallography are critical for confirming stereochemistry. Computational tools (e.g., DFT calculations) can predict conformational preferences and guide synthetic routes .

Q. How can researchers characterize the structural and electronic effects of fluorine substitution in this compound compared to natural threonine?

- Methodological Answer :

- Spectroscopic Analysis :

- NMR : NMR identifies fluorine-induced electronic perturbations. Chemical shifts correlate with local electronegativity and hydrogen-bonding interactions .

- IR/Raman Spectroscopy : Detects changes in vibrational modes of the hydroxyl and carboxyl groups due to fluorine’s electron-withdrawing effects.

- Computational Modeling : Molecular dynamics simulations (e.g., using AMBER or CHARMM force fields) quantify conformational stability and hydrogen-bond networks altered by fluorination .

Advanced Research Questions

Q. What experimental designs are optimal for studying the pH-dependent conformational equilibrium of this compound in aqueous solutions?

- Methodological Answer :

- pH Titration Studies : Monitor protonation states of ionizable groups (e.g., amino, carboxyl) using potentiometry or UV-Vis spectroscopy.

- Circular Dichroism (CD) : Track changes in secondary structure propensity under varying pH conditions.

- Advanced NMR Techniques : - HOESY experiments map spatial interactions between fluorine and proximal protons, revealing pH-driven conformational shifts .

Q. How can researchers resolve contradictions in reported metabolic conversion rates between this compound and fluoroacetate in Streptomyces cattleya?

- Methodological Answer :

- Isotopic Labeling : Use - or -labeled substrates to trace metabolic pathways and quantify conversion efficiency via LC-MS or PET imaging .

- Kinetic Profiling : Perform time-course assays under controlled conditions (e.g., nutrient availability, fluorination concentration) to identify rate-limiting steps.

- Genetic Knockout Models : Disrupt putative fluorination enzymes (e.g., fluorinases) to isolate specific metabolic contributions .

Q. What strategies enable site-specific incorporation of this compound into proteins for studying fluorine’s role in enzyme catalysis or ligand binding?

- Methodological Answer :

- Genetic Code Expansion : Use evolved aminoacyl-tRNA synthetases (aaRS) to incorporate this compound into proteins in E. coli or cell-free systems .

- Post-Translational Modification : Chemoselective ligation (e.g., native chemical ligation) to introduce fluorinated residues at desired sites.

- Functional Assays : Measure catalytic activity (e.g., ) or binding affinity (e.g., ITC, SPR) to assess fluorination’s impact .

Methodological Frameworks for Rigorous Inquiry

- FINER Criteria : Ensure questions are F easible (e.g., access to fluorinated precursors), I nteresting (e.g., fluorine’s role in bioactivity), N ovel (e.g., unexplored metabolic pathways), E thical (e.g., safe handling of fluorinated compounds), and R elevant (e.g., drug design applications) .

- PICOT Framework : Define P opulation (e.g., microbial systems), I ntervention (e.g., fluorination), C omparison (e.g., natural vs. fluorinated analogs), O utcome (e.g., structural stability), and T imeframe (e.g., kinetic studies) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.